Product packaging for 2-(1-Naphthyl)-5-phenyloxazole(Cat. No.:CAS No. 846-63-9)

2-(1-Naphthyl)-5-phenyloxazole

Cat. No.: B1266115
CAS No.: 846-63-9
M. Wt: 271.3 g/mol
InChI Key: WWVFJJKBBZXWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Oxazole (B20620) Chemistry in Advanced Materials Research

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. irjmets.com This structural motif is a cornerstone in medicinal chemistry, organic synthesis, and materials science due to the versatile reactivity and unique electronic properties of the oxazole ring. irjmets.comresearchgate.net In materials research, oxazole derivatives are widely recognized for their applications as fluorescent dyes and in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com

The utility of oxazoles in advanced materials stems from their rigid, planar structure and extended π-conjugated systems, which can be readily modified by attaching different functional groups. These modifications allow for the fine-tuning of their photophysical and electrochemical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics. researchgate.net Consequently, oxazole derivatives are investigated for their potential in creating materials with specific optical and electronic functions, including sensors and advanced coatings. chemimpex.com The ability of the oxazole ring to engage in various non-covalent interactions also makes it a valuable component in the design of complex functional molecules. tandfonline.com

Historical Context of 2-(1-Naphthyl)-5-phenyloxazole in Scientific Development

The scientific journey of this compound (α-NPO) is rooted in its excellent fluorescence properties. It was identified early on as a useful compound for applications requiring high light emission efficiency. Specifically, it has been utilized as a laser-grade dye and as a scintillator in radiation detection. fishersci.atthermofisher.com Scintillators are materials that exhibit luminescence when excited by ionizing radiation, a property crucial for liquid scintillation spectrometry, a technique used to detect low-energy radioactive emissions. smolecule.com

More recent scientific developments have focused on leveraging α-NPO as a foundational building block for more complex, functional materials. A significant area of research has been the synthesis of polymerizable derivatives of α-NPO. rsc.orgrsc.org By introducing reactive groups like vinyl or allyl onto the oxazole core, scientists have created monomers such as 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO). rsc.org These monomers can be copolymerized with other materials to create stable scintillating resins, which covalently incorporate the fluorescent properties of α-NPO into a solid polymer matrix. rsc.orgclemson.edu This advancement represents a shift from using the molecule in liquid solutions to integrating it into durable, solid-state detection systems.

Research Significance and Future Directions for this compound

The primary research significance of this compound lies in its robust performance as an organic fluorophore. Its high fluorescence efficiency makes it a valuable component in the development of optoelectronic devices such as OLEDs and in enhancing the efficiency of photovoltaic cells. chemimpex.com The stability and compatibility of α-NPO with other organic materials also make it an excellent candidate for sensitive and specific sensors and imaging applications. chemimpex.com

Future research is directed towards enhancing and expanding the applications of α-NPO and its derivatives. A key objective is the development of more efficient and stable scintillating materials for radiation detection. rsc.orgclemson.edu The synthesis of polymerizable forms like vNPO, which exhibits a red-shifted emission, is advantageous for improving the sensitivity of photomultiplier tubes without needing a secondary wavelength shifter. rsc.orgrsc.org Further investigations into its electrochemical properties and its role as a ligand in coordination chemistry could open new avenues in catalysis and the synthesis of novel complex molecules. researchgate.net

Table 2: Crystallographic and Photophysical Data for this compound

Parameter Value Source
Crystallographic Data
Crystal System Monoclinic nih.gov
Space Group P 1 21/n 1 nih.gov
Unit Cell Parameter (a) 15.722 Å nih.gov
Unit Cell Parameter (b) 3.9060 Å nih.gov
Unit Cell Parameter (c) 21.969 Å nih.gov
Unit Cell Angle (β) 99.44° nih.gov
Molecules per Unit Cell (Z) 4 nih.gov
Photophysical Data
λmax (UV-Vis) 331-335 nm (in 1,4-Dioxane) thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NO B1266115 2-(1-Naphthyl)-5-phenyloxazole CAS No. 846-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-yl-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVFJJKBBZXWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061210
Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2-(1-Naphthyl)-5-phenyloxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10293
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

846-63-9
Record name 2-(1-Naphthyl)-5-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-alpha-Naphthyl-5-phenyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Naphthyl)-5-phenyloxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-naphthyl)-5-phenyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-.ALPHA.-NAPHTHYL-5-PHENYLOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E08CN4XD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 1 Naphthyl 5 Phenyloxazole

Classical Approaches to Oxazole (B20620) Ring Formation

The traditional syntheses of 2,5-disubstituted oxazoles, including 2-(1-Naphthyl)-5-phenyloxazole, primarily rely on cyclization reactions of acyclic precursors. These methods have been foundational in heterocyclic chemistry.

Robinson-Gabriel Synthesis and its Adaptations for this compound

The Robinson-Gabriel synthesis is a cornerstone method for creating oxazoles, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com This reaction typically requires a cyclodehydrating agent to facilitate the transformation. wikipedia.org For the synthesis of this compound, the necessary precursor would be an N-(2-oxo-2-phenylethyl)-1-naphthamide.

The process is valued for its reliability, though it often necessitates forcing conditions. scispace.com Various dehydrating agents can be employed, including sulfuric acid, phosphorus oxychloride, and polyphosphoric acid, with the latter sometimes offering improved yields of 50-60%. pharmaguideline.comijpsonline.com

Recent modifications have expanded the utility of the Robinson-Gabriel synthesis. For instance, a one-pot, diversity-oriented approach has been developed using an oxazolone (B7731731) template in a Friedel-Crafts/Robinson-Gabriel synthesis sequence. wikipedia.org Additionally, Wipf and others have reported an extension that allows for the synthesis of substituted oxazoles from readily available amino acid derivatives, employing Dess-Martin periodinane for oxidation followed by cyclodehydration. wikipedia.org A solid-phase version has also been described, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org

Fischer-Oxazole Synthesis for Substituted Oxazoles

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. wikipedia.orgyoutube.com The reactants, usually aromatic, are used in equimolar amounts. wikipedia.org For the specific synthesis of this compound, the reaction would involve the cyanohydrin of 1-naphthaldehyde (B104281) and benzaldehyde (B42025).

The mechanism is a type of dehydration reaction that can proceed under mild conditions. wikipedia.org The resulting 2,5-disubstituted oxazole precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org A well-known example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde to produce 2,5-diphenyloxazole (B146863). wikipedia.orgcutm.ac.in

Van Leusen Oxazole Synthesis Utilizing TosMIC

The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction for producing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgwikipedia.org This method is particularly useful for synthesizing 5-substituted oxazoles under mild, basic conditions. ijpsonline.comnih.gov To synthesize a 2,5-disubstituted oxazole like this compound, this method would need adaptation, as it primarily yields 5-substituted or 4,5-disubstituted oxazoles. nih.govmdpi.com

The reaction's utility stems from the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The general mechanism involves the deprotonation of TosMIC, followed by its addition to an aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid yields the oxazole ring. organic-chemistry.orgnih.gov While the standard Van Leusen reaction yields 5-substituted oxazoles, modifications have been developed to produce 4,5-disubstituted oxazoles by using aliphatic halides in conjunction with aldehydes and TosMIC, often in ionic liquids to enhance efficiency and recyclability. mdpi.comorganic-chemistry.org

Condensation Reactions in this compound Synthesis

Condensation reactions are a fundamental strategy for the synthesis of 2,5-disubstituted oxazoles. scispace.com These methods typically involve the formation of the oxazole ring from appropriately substituted acyclic precursors in a final cyclocondensation step. scispace.com A common approach is the reaction of α-haloketones with primary amides. cutm.ac.in For the target molecule, this would involve the reaction of a 2-halo-1-phenylethanone with 1-naphthamide.

Another prominent condensation approach is the Erlenmeyer azlactone synthesis, which is used to create oxazol-5(4H)-one derivatives through the cyclocondensation of an N-acyl glycine (B1666218) with an aromatic aldehyde. smolecule.com For a derivative structurally related to the target compound, (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one, the synthesis involves reacting N-benzoyl glycine with 2-naphthaldehyde (B31174) in the presence of acetic anhydride and sodium acetate. smolecule.com While this yields an oxazolone, further steps would be required to arrive at the fully aromatic this compound.

Modern and Sustainable Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its derivatives often focus on efficiency, sustainability, and the late-stage introduction of molecular diversity.

Metal-Catalyzed Coupling Reactions for this compound Derivatives

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of highly functionalized heteroaromatics, including 2,5-disubstituted oxazoles. scispace.com These methods offer significant advantages over classical condensation routes, such as milder reaction conditions and the ability to introduce substituents at a late stage of the synthesis. scispace.com

Palladium-catalyzed reactions are particularly prominent in this area. scispace.comorganic-chemistry.orgnanomaterchem.com One strategy involves the functionalization of a pre-formed oxazole ring. For example, direct arylation at the 5-position of a 2-substituted oxazole can be achieved under mild "on water" conditions. scispace.com A two-step approach could involve a Negishi cross-coupling to introduce the naphthyl group at the 2-position of oxazole, followed by a direct arylation to install the phenyl group at the 5-position. scispace.com

Other metals have also been utilized. Rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes provides a straightforward route to 2,5-diaryl substituted oxazoles in good to excellent yields. nih.gov This method was successfully applied to the concise synthesis of the natural products balsoxin and texamine. nih.gov Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes also offers an efficient one-step synthesis of 2,5-disubstituted oxazoles under mild conditions. rsc.org

The following table summarizes various synthetic approaches:

Table 1: Synthetic Methodologies for 2,5-Disubstituted Oxazoles
Method Precursors Key Reagents/Conditions Primary Substitution Pattern
Robinson-Gabriel Synthesis 2-Acylamino-ketone Dehydrating agent (e.g., H₂SO₄, POCl₃) 2,4,5-Trisubstituted
Fischer-Oxazole Synthesis Cyanohydrin, Aldehyde Anhydrous HCl, dry ether 2,5-Disubstituted
Van Leusen Oxazole Synthesis Aldehyde, TosMIC Base (e.g., K₂CO₃) 5-Substituted
Condensation of α-Haloketone and Amide α-Haloketone, Primary Amide Heat or catalyst 2,4,5-Trisubstituted
Palladium-Catalyzed Direct Arylation Substituted Oxazole, Aryl Halide Palladium catalyst, base Functionalization at specific C-H bonds
Rhodium-Catalyzed Annulation 1,2,3-Triazole, Aldehyde Rhodium catalyst 2,5-Disubstituted
Cobalt-Catalyzed Cycloaddition N-Pivaloyloxyamide, Alkyne Cobalt(III) catalyst 2,5-Disubstituted
Palladium-Catalyzed Approaches

Palladium catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, making it highly suitable for the synthesis of complex heterocyclic systems. One notable palladium-catalyzed route to 2,5-disubstituted oxazoles involves the reaction of N-propargylamides with aryl iodides. organic-chemistry.org This process is believed to proceed through a palladium-catalyzed coupling step, followed by an in situ cyclization to form the oxazole ring. organic-chemistry.org While not explicitly detailed for this compound, this methodology provides a viable pathway where 1-iodonaphthalene (B165133) could be coupled with a suitable N-propargylbenzamide derivative.

Another relevant palladium-catalyzed method is the formal [3+2]-cycloaddition between substituted vinylcyclopropanes and electron-deficient olefins, such as azlactones (oxazolones). nih.gov This reaction allows for the construction of highly substituted cyclopentane (B165970) rings, and while not a direct synthesis of the oxazole itself, the oxazolone starting material is a key precursor. The synthesis of 2-aryl propionic acids, such as naproxen, has been achieved via a sequential palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation. mdpi.com This demonstrates the utility of palladium catalysis in manipulating aryl precursors that could be adapted for the synthesis of this compound.

The functionalization of pre-existing oxazole rings can also be achieved using palladium catalysis. For instance, the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics has been demonstrated. organic-chemistry.org This approach could potentially be used to introduce the 1-naphthyl or phenyl group onto a pre-formed oxazole scaffold.

Catalyst System Reactants Key Features Potential Application for this compound
Pd2(dba)3, tri(2-furyl)phosphine, NaOtBuN-propargylamides, Aryl iodidesCoupling followed by in situ cyclization. organic-chemistry.orgCoupling of 1-iodonaphthalene with an appropriate N-propargylbenzamide.
Palladium dibenzylideneacetone-chloroform complex, chiral ligandsSubstituted vinylcyclopropanes, AzlactonesDiastereo- and enantioselective formal [3+2]-cycloaddition. nih.govSynthesis of precursors to the target molecule.
Pd(OAc)2, neoisopinocampheyldiphenylphosphineAryl bromides, EthyleneSequential Heck coupling and hydroxycarbonylation. mdpi.comPotential for building the substituted phenyl component.
Copper-Catalyzed Methods, including One-Pot Oxidative Cyclization

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of oxazoles. Several copper-catalyzed methods for the synthesis of 2,5-disubstituted oxazoles have been reported. One approach involves a cascade reaction of alkenes with azides, proceeding through a 1,3-dipolar cycloaddition and subsequent copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.org This method allows for the formation of the oxazole ring from readily available starting materials under mild conditions. rsc.org

Another efficient copper-catalyzed method is the tandem oxidative cyclization of various starting materials. For instance, the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine provides 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, a highly efficient copper-catalyzed tandem oxidative cyclization has been developed that affords polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org A solvent-free, copper-catalyzed annulation of amines, alkynes, and molecular oxygen also yields trisubstituted oxazoles. organic-chemistry.org

The intramolecular cyclization of functionalized enamides represents another key copper-catalyzed strategy. nih.gov This two-step synthesis involves the key intramolecular copper-catalyzed cyclization of β-(methylthio)enamides, which are obtained from the ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. nih.govresearchgate.net This method has been successfully applied to the synthesis of naturally occurring 2,5-diaryloxazoles. nih.gov

Furthermore, a novel and moderate synthesis of 2,5-disubstituted oxazoles has been developed involving a ruthenium(II) porphyrin–copper chloride catalyzed cyclization of benzene (B151609) carboxylic acids and phenylacetylenes. acs.org

Catalyst System Reactants Key Features Potential Application for this compound
Copper catalystAlkenes, AzidesCascade reaction involving 1,3-dipolar cycloaddition and oxidative cyclization. rsc.orgReaction of 1-vinylnaphthalene (B14741) with a suitable azide (B81097) precursor.
Cu(NO₃)₂·3H₂O, IodineArylacetylenes, α-Amino acidsTandem oxidative cyclization. organic-chemistry.orgCoupling of 1-ethynylnaphthalene (B95080) with an appropriate amino acid.
Copper catalystFunctionalized enamidesIntramolecular cyclization. nih.govCyclization of an enamide derived from a naphthyl precursor.
Ru(TTP)CO, CuCl₂Benzene carboxylic acids, PhenylacetylenesCyclization under mild conditions. acs.orgReaction of 1-naphthoic acid with phenylacetylene.
Other Transition Metal-Catalyzed Routes

Besides palladium and copper, other transition metals have been employed in the synthesis of oxazoles. Gold-catalyzed reactions, for example, have shown great promise. An efficient intermolecular reaction of gold carbene intermediates, generated from the gold-catalyzed oxidation of alkynes, with nitriles as both the reacting partner and solvent, offers a general and efficient synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org This reaction proceeds via a [2 + 2 + 1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org

Cobalt catalysis has also been utilized for the synthesis of 2,5-disubstituted oxazoles. An efficient method involves the Co(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. rsc.org This reaction operates through an internal oxidation pathway and has demonstrated a broad substrate scope, including the one-step synthesis of natural products. rsc.org

Ruthenium catalysis has also found application in oxazole synthesis. A Ru(II)-catalyzed coupling-cyclization reaction has been developed for the assembly of various heterocyclic compounds. mdpi.com Additionally, a novel synthesis of 2,5-disubstituted oxazoles involving a ruthenium(II) porphyrin–copper chloride catalyzed cyclization has been reported. acs.org

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Biocatalysis and Enzyme-Assisted Syntheses

While specific examples of biocatalytic or enzyme-assisted syntheses for this compound are not prevalent in the literature, the broader field of biocatalysis offers potential avenues. For instance, chemoenzymatic processes have been developed for the synthesis of key intermediates for complex molecules, often utilizing enzymes in continuous packed-bed reactors. nih.gov The application of such methodologies to the synthesis of precursors for this compound could offer a more sustainable route.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and often enable solvent-free conditions. dergipark.org.trnih.gov A molecular iodine-catalyzed, microwave-assisted, one-pot synthesis of 5-arylmethylidene-2-phenyloxazol-4-ones (azalactones) under solvent-free conditions has been reported. researchgate.net This method offers several advantages, including excellent yields, a simple procedure, mild conditions, and reduced environmental impact. researchgate.net Azlactones are key intermediates that can be further elaborated to form 2,5-disubstituted oxazoles.

Solvent-free synthetic methods are highly desirable from a green chemistry perspective. A catalyst-free synthesis of di- and trisubstituted oxazoles has been developed using the non-ionic liquid PEG 400 at ambient temperature, affording excellent isolated yields. eijppr.com The PEG can be recovered and reused, further enhancing the green credentials of this method. eijppr.com

Methodology Key Features Relevance to this compound
Microwave-assisted synthesisRapid reaction times, high yields, often solvent-free. researchgate.netSynthesis of key azlactone intermediates.
Solvent-free synthesis using PEG 400Catalyst-free, ambient temperature, reusable solvent. eijppr.comA greener alternative for the cyclization step.
Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering benefits such as improved safety, scalability, and the ability to integrate multiple reaction steps. rsc.org Multi-step continuous-flow systems have been successfully employed to improve the syntheses of active pharmaceutical ingredients and natural products. rsc.org

While a specific continuous flow synthesis for this compound has not been detailed, the principles have been applied to the synthesis of related structures. For example, an integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine, a key intermediate for morphinans, has been developed, featuring in-line separation and no intermediate purification. rsc.org The synthesis of the bisoxazole core of (-)-hennoxazole A has also been achieved using flow technologies to avoid laborious batch protocols. nih.gov These examples highlight the potential for developing a continuous flow process for the synthesis of this compound, which could lead to a more efficient and scalable production method.

Oxidative Cyclization Reactions

Oxidative cyclization presents a powerful method for the synthesis of oxazoles from acyclic precursors. This approach often involves the formation of carbon-nitrogen and carbon-oxygen bonds in a single cascade process.

One notable method involves the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which provides a metal-free route to functionalized oxazoles in moderate to good yields. acs.org This reaction is advantageous due to its broad substrate scope. acs.org Another strategy utilizes a palladium-catalyzed, copper-mediated oxidative cyclization, which is thought to proceed through the cascade formation of C-N and C-O bonds. rsc.org A key feature of this protocol is the removal of four hydrogen atoms and the use of water as the source of the oxygen atom. rsc.org

The Robinson-Gabriel synthesis is a classic and widely used method for forming 2,5-disubstituted oxazoles. ijpsonline.compharmaguideline.comwikipedia.org This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent like sulfuric acid or phosphorus pentoxide. ijpsonline.comwikipedia.orgslideshare.netcutm.ac.in Modifications to this method have been developed, including a one-pot diversity-oriented synthesis using a Friedel-Crafts/Robinson-Gabriel approach. wikipedia.org

Solid-Phase Methodologies for Parallel Synthesis and Combinatorial Libraries

Solid-phase synthesis has emerged as a valuable tool for the rapid generation of diverse oxazole libraries for biological screening. conicet.gov.arorganic-chemistry.orgacs.orgnih.gov This approach offers advantages in terms of purification and automation.

A solid-phase version of the Robinson-Gabriel synthesis has been described, which utilizes trifluoroacetic anhydride as the cyclodehydrating agent. wikipedia.org In this method, the 2-acylamidoketone is attached to a solid support via a benzhydrylic-type linker. wikipedia.org Another solid-phase approach involves the rhodium-catalyzed decomposition of polymer-bound α-diazo-β-ketoesters in the presence of primary amides. nih.gov This reaction yields N-H insertion products, which are then cyclodehydrated to form resin-bound 2,5-disubstituted oxazoles. nih.gov

Fluorous synthesis techniques have also been adapted for the preparation of 2,5-disubstituted oxazoles. conicet.gov.arorganic-chemistry.orgacs.org This method involves the use of a fluorous-tagged protected glycine as a starting material, which facilitates purification of intermediates via fluorous solid-phase extraction (F-SPE). conicet.gov.arorganic-chemistry.org Although yields may be slightly lower than in solution-phase synthesis, the ease and speed of purification make it an attractive method for library synthesis. conicet.gov.arorganic-chemistry.orgacs.org

Synthesis of Functionalized this compound Monomers

The development of polymerizable derivatives of this compound (also known as αNPO) is crucial for applications such as organic scintillators for ionizing radiation detection. rsc.orgclemson.edu These monomers can be incorporated into polymer matrices, enhancing their properties.

Stille Coupling for Vinylic and Allylic Modifications

Stille cross-coupling reactions are a versatile method for introducing vinyl and allyl groups onto the oxazole ring, creating polymerizable monomers. rsc.orglookchem.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organostannane (like vinyltributyltin) with a halogenated oxazole derivative. lookchem.comnih.gov

For instance, 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) have been successfully synthesized from αNPO using Stille coupling. rsc.org The synthesis of vNPO and allylNPO resulted in yields of approximately 95% and 55%, respectively. rsc.org These functionalized monomers can then be copolymerized with other monomers like styrene (B11656) or 4-methylstyrene (B72717) to produce scintillating resins. rsc.org The resulting polymers demonstrate efficient energy transfer and fluorescence upon exposure to ionizing radiation. rsc.org

Other Derivatization Strategies for Polymerizable Variants

Besides Stille coupling, other derivatization strategies exist to create polymerizable oxazole monomers. Living anionic polymerization techniques using specially designed 1,1-diphenylethylene (B42955) (DPE) derivatives allow for the synthesis of well-defined end-functionalized polymers. cmu.edu For example, 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole can be used to introduce an oxazole moiety at the chain end of polystyrene with nearly 100% functionalization. cmu.edu

Furthermore, methacrylate-functionalized oxazoles have been developed for use as fluorescent monomers in plastic scintillators. researchgate.net These derivatives are often synthesized from readily available starting materials. researchgate.net The copolymerization of functional monomers, such as those with amino, hydroxy, or carboxylic acid groups, can be achieved through techniques like miniemulsion polymerization to create functionalized polymer particles. beilstein-journals.org

Mechanism of Reaction in this compound Synthesis

Understanding the reaction mechanisms involved in oxazole synthesis is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Key Intermediates and Transition States

The Robinson-Gabriel synthesis proceeds through the protonation of the acylamino keto moiety, followed by cyclization and dehydration to form the 2,5-disubstituted oxazole. ijpsonline.com The reaction is believed to involve key intermediates such as an oxonium ion which then eliminates water to form the aromatic oxazole ring.

In the synthesis of substituted aminooxazoles from α-arylamides, the reaction mediated by triflic anhydride proceeds through the formation of a keteniminium ion intermediate. acs.org This is followed by a series of steps including the formation of a seven-membered ring intermediate via O-nucleophilic attack, ring-opening, and a subsequent ijpsonline.comnih.gov-sigmatropic rearrangement to yield the final product. acs.org

Theoretical studies, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method, have been employed to investigate the transition states and intermediates in reactions involving oxazoles. researchgate.netresearchgate.net For example, in the adsorption of oxazole on a silicon surface, a weakly bound Si-N dative bond adduct is formed as an initial intermediate. researchgate.net Computational studies have also shed light on the mechanism of amine-catalyzed aldol (B89426) reactions on silica (B1680970) nanoparticle surfaces, revealing the active participation of silanol (B1196071) groups in forming carbinolamine intermediates. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways

The synthesis of this compound, a significant fluorescent compound, is critically dependent on the selection of appropriate catalysts and reagents. These chemical entities steer the reaction through specific pathways, influencing yield, purity, and reaction conditions. Predominantly, the formation of the oxazole ring from precursors is achieved via cyclodehydration reactions, a key step where catalysts and reagents play a pivotal role.

One of the foundational methods for synthesizing oxazoles is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to form the oxazole ring. wikipedia.org The efficiency and success of this method are heavily reliant on the use of a cyclodehydrating agent to catalyze the reaction. wikipedia.org

Acid Catalysis

Strong acids are commonly employed as catalysts for the cyclodehydration step in the synthesis of this compound and its analogs.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic and effective dehydrating agent for the Robinson-Gabriel synthesis. synarchive.com It facilitates the formation of the oxazole ring from α-acylamino ketone precursors. In the synthesis of this compound, sulfuric acid can promote the cyclization of the corresponding N-(1-naphthoyl)aminoacetophenone precursor, with reported yields ranging from 53–81%.

Phosphorus Oxychloride (POCl₃): This reagent also serves as a potent dehydrating agent in oxazole synthesis, leading to yields of approximately 51–55%.

Trifluoromethanesulfonic Acid (TfOH): In a one-pot Friedel-Crafts/Robinson-Gabriel synthesis approach, trifluoromethanesulfonic acid acts as the Robinson-Gabriel cyclodehydrating agent, while aluminum chloride (AlCl₃) serves as the Friedel-Crafts catalyst. researchgate.net

p-Toluenesulfonic acid (PTSA): This acid has been utilized in the synthesis of azido (B1232118) components which are precursors for POPOP aza-analogues. mdpi.com

Catalyst/ReagentRoleTypical YieldsReference
Sulfuric Acid (H₂SO₄)Cyclodehydrating Agent53–81%
Phosphorus Oxychloride (POCl₃)Cyclodehydrating Agent~51–55%
Trifluoromethanesulfonic Acid (TfOH)Cyclodehydrating AgentNot specified researchgate.net
p-Toluenesulfonic acid (PTSA)Acid catalyst for precursor synthesisNot specified mdpi.com

Transition Metal Catalysis

Modern synthetic strategies have incorporated transition metals to catalyze the formation of oxazole rings, often under milder conditions and with greater functional group tolerance. thieme-connect.com

Palladium (Pd): Palladium catalysts, such as PdCl₂, have been used for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. thieme-connect.com The catalytic cycle is proposed to involve a palladium-catalyzed dehydration, C–H bond functionalization, and subsequent C–O bond formation. thieme-connect.com This method often employs a co-catalyst system, for instance with CuBr₂ as a promoter and K₂S₂O₈ as an oxidant. thieme-connect.com

Copper (Cu): Copper salts, like copper(II) salts, are used in the oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles. thieme-connect.com Copper(I)-promoted azide-alkyne cycloaddition (CuAAC) has been employed to construct 1,2,3-triazole rings in the synthesis of POPOP aza-analogs. mdpi.com Reagents like cuprous sulfate (B86663) (derived from copper(II) sulfate pentahydrate and sodium ascorbate) or cuprous bromide in dry DMF are used. mdpi.com

Gold (Au): Gold-catalyzed synthesis provides a pathway to 2,5-disubstituted oxazoles from carboxamides and propynals. researchgate.net The mechanism involves the nucleophilic attack of the carboxamide on a gold carbenoid intermediate. researchgate.net

Rhodium (Rh): Dirhodium tetraacetate is used as a catalyst for the reaction between a nitrile functionalized with a naphthyl group and an α-diazoketone to yield an oxazole intermediate.

Metal CatalystCo-catalyst/ReagentsReaction TypeReference
Palladium (PdCl₂)CuBr₂, K₂S₂O₈Dehydration/C-H functionalization thieme-connect.com
Copper (Cu(II) salts)-Oxidative cyclization of enamides thieme-connect.com
Copper (Cu(I))Sodium ascorbate, Copper(II) sulfate or CuBrAzide-alkyne cycloaddition mdpi.com
Gold (Au)-Cyclization of carboxamides and propynals researchgate.net
Rhodium (Dirhodium tetraacetate)-Reaction of nitriles and diazoketones

Other Reagents

A variety of other reagents are crucial for specific synthetic routes leading to the oxazole core.

Dess-Martin Periodinane: This reagent is used for the side-chain oxidation of β-keto amides, which is a key step in a modified Robinson-Gabriel synthesis. wikipedia.org

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂): In conjunction with triethylamine, this combination is used for the cyclodehydration of β-keto amides. wikipedia.org

Vilsmeier Reagent: This reagent can be used in a one-pot synthesis of oxazolones from carboxylic acids. academie-sciences.fr

Triethylamine (Et₃N): Often used as a base catalyst in cycloaddition reactions and in combination with other reagents like triphenylphosphine and iodine for cyclodehydration. wikipedia.orgresearchgate.net

Spectroscopic and Photophysical Characterization of 2 1 Naphthyl 5 Phenyloxazole

Electronic Structure and Excited State Dynamics

The photophysical behavior of 2-(1-Naphthyl)-5-phenyloxazole, also known as α-NPO, is governed by its electronic structure and the subsequent relaxation pathways following photoexcitation. The compound is known for its use as an organic fluor and scintillator, properties that are directly linked to its excited-state dynamics. rsc.org The absorption and emission spectra of α-NPO show an emission maximum at approximately 395 nm in ethanol. luxottica.com

Interactive Data Table: Photophysical Properties of this compound (α-NPO)

Property Value Solvent
Emission Maximum ~395 nm Ethanol
Fluorescence Lifetime 2.29 ns Ethanol

Time-Resolved Photoelectron Spectroscopy Investigations

Time-Resolved Photoelectron Spectroscopy (TRPES) is a powerful technique for mapping the electronic excited-state landscape of molecules. It allows for the direct observation of electronic state populations and their evolution on ultrafast timescales. By probing the excited molecule with a second laser pulse that ionizes it, the kinetic energy of the ejected photoelectrons provides a signature of the specific electronic state the molecule was in.

While TRPES has been employed to study the photodynamics of related heterocyclic compounds like oxazole (B20620) and isoxazole, specific TRPES investigations on this compound have not been detailed in available research. researchgate.net For simpler oxazole systems, such studies, often combined with quantum dynamics simulations, have provided insights into ultrafast internal conversion pathways and bond cleavage dynamics following photoexcitation. researchgate.net Similar experimental approaches would be invaluable in elucidating the specific relaxation channels and timescales for the more complex α-NPO structure.

Ultrafast Fluorescence Spectroscopy Studies

Ultrafast fluorescence spectroscopy, including techniques like fluorescence upconversion, allows for the monitoring of the decay of excited electronic states with femtosecond to picosecond time resolution. These studies are crucial for understanding the initial steps of excited-state relaxation, such as vibrational relaxation and solvent reorganization, which occur on very short timescales.

Computational Insights into Excited State Relaxation Pathways

Theoretical and computational chemistry provide essential tools for understanding the intricate details of excited-state relaxation pathways that are often difficult to access experimentally.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

The Complete Active Space Self-Consistent Field (CASSCF) method is a high-level quantum chemical approach used to accurately describe the electronic structure of molecules, particularly in cases where multiple electronic configurations are important, such as in excited states and near conical intersections. aip.org This method is crucial for building a qualitative and quantitative picture of the potential energy surfaces that govern photochemical reactions. researchgate.netaip.org

Nonadiabatic Surface-Hopping Dynamics Simulations

Nonadiabatic dynamics simulations, such as those based on the trajectory surface hopping (TSH) method, are used to model the time evolution of a molecule's nuclei on multiple electronic potential energy surfaces. rsc.orgnih.gov These simulations are vital for understanding how molecules transition between different electronic states, a key process in most photochemical events. rsc.org

In the context of oxazole photochemistry, nonadiabatic surface-hopping dynamics simulations based on CASSCF electronic structure calculations have been used to investigate photodynamics. researchgate.net These simulations have successfully predicted ultrafast bond cleavage and other relaxation pathways. researchgate.net For this compound, such simulations would provide a detailed, time-resolved picture of the relaxation from higher excited states to the fluorescent S1 state and the competition between fluorescence and non-radiative decay channels. The dynamics are governed by the topology of the potential energy surfaces and the strength of the nonadiabatic couplings between them. nih.gov

Role of ππ and πσ States in Excited State Deactivation**

The deactivation of an electronically excited molecule, such as this compound, from its first excited singlet state (S₁) is a critical process that dictates its fluorescent properties. For aromatic and heterocyclic compounds, the S₁ state is typically a ππ* state, resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The deactivation from this excited state can occur through several competing pathways:

Fluorescence: Radiative decay back to the ground state (S₀), which is the source of the molecule's characteristic emission.

Internal Conversion (IC): A non-radiative transition to the ground state.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).

In molecules containing heteroatoms like oxygen and nitrogen, nπ* states can also play a role in deactivation. However, for highly fluorescent compounds like α-NPO, the S₁ state is predominantly of ππ* character. The efficiency of fluorescence is largely determined by the rate constants of these deactivation pathways.

Theoretical studies on similar phenyloxazole derivatives indicate that non-radiative deactivation can be enhanced through intersystem crossing. nih.gov A small energy gap between the S₁ (ππ) and a nearby triplet state can facilitate ISC, reducing the fluorescence quantum yield. nih.gov This process involves a change in spin multiplicity and is a key factor in the photophysical behavior of the molecule. The involvement of πσ states in the deactivation of stable aromatic fluorophores is less common and is typically associated with photochemical reactions leading to bond cleavage. For this compound, the primary deactivation pathways from the S₁ (ππ*) excited state are considered to be fluorescence and non-radiative decay via internal conversion and intersystem crossing. nih.gov

Fluorescence Quantum Yield Analysis

However, analysis of related compounds provides insight. For instance, the introduction of a phenoxathiinyl group to a phenyloxazole core has been shown to cause a drastic decrease in the fluorescence quantum yield compared to the parent diphenyloxazole (PPO). nih.gov This reduction was attributed to an enhanced probability of intersystem crossing, a non-radiative deactivation process that competes directly with fluorescence. nih.gov Conversely, the molecular structure of this compound, with its rigid and extended π-conjugated system, is generally conducive to strong fluorescence. The quantum yield is highly sensitive to the molecular environment and can be significantly influenced by factors such as solvent polarity and interactions with other molecules, such as DNA. nih.govnih.gov

ParameterDescriptionTypical Influencing Factors
Fluorescence Quantum Yield (Φf) Efficiency of the fluorescence process (photons emitted / photons absorbed).Molecular rigidity, solvent polarity, temperature, presence of quenchers, aggregation.

Luminescence Properties and Emission Characteristics

The luminescence of this compound is characterized by its emission in the violet-blue region of the electromagnetic spectrum, a property that makes it a valuable component in scintillation detectors and optoelectronic devices. chemimpex.comrsc.org

Fluorescence Spectra and Emission Wavelengths

The fluorescence spectrum of this compound (αNPO) is a key characteristic defining its application as a fluorophore. Studies on αNPO and its derivatives show emission in the violet-blue part of the spectrum. For example, a vinyl-substituted derivative, vNPO, displays a red-shifted emission with an average wavelength of approximately 420 nm. rsc.org This suggests that the emission maximum for the parent αNPO compound is at a slightly shorter wavelength, consistent with its function as a primary scintillator. The emission arises from the radiative decay from the lowest vibrational level of the first electronically excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

Factors Influencing Fluorescence Enhancement (e.g., DNA Binding)

The fluorescence intensity of many organic dyes can be significantly enhanced by changes in their local environment that restrict molecular motion or alter electronic properties. A notable example of this is the interaction with macromolecules like DNA. A systematic review of naphthoxazole derivatives, the class of compounds to which this compound belongs, reveals their potential to bind to DNA and exhibit enhanced fluorescence emission. periodikos.com.brperiodikos.com.br

The primary mode of interaction is typically intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.govperiodikos.com.br This binding has several consequences that lead to fluorescence enhancement:

Increased Rigidity: The constrained environment within the DNA helix reduces non-radiative decay pathways associated with molecular vibrations and rotations, thereby increasing the fluorescence quantum yield.

Hydrophobic Environment: The interior of the DNA helix is more hydrophobic than the bulk aqueous solution, which can shield the fluorophore from quenching by water molecules.

Reduced Aggregation: Intercalation can prevent the self-quenching that often occurs when dye molecules aggregate in solution.

Studies on related oxazole yellow dyes demonstrate a dramatic increase in fluorescence quantum yield upon binding to DNA. nih.govnih.gov This property makes such compounds valuable as fluorescent probes for nucleic acid detection and visualization. periodikos.com.brperiodikos.com.br

Time-Resolved Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy provides information on the excited-state lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This parameter is intrinsic to a molecule under specific environmental conditions and is a crucial component of its photophysical profile. While a specific lifetime value for this compound was not found in the surveyed literature, the technique itself is critical for characterization.

Fluorescence lifetime can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC). nih.gov The lifetime is sensitive to the same factors that affect quantum yield, including quenching processes and interactions with the local environment. For example, the binding of a fluorescent molecule to a macromolecule like DNA often results in a longer fluorescence lifetime due to the reduction in non-radiative decay rates. nih.gov Measuring changes in fluorescence lifetime is a powerful method for studying binding events and probing molecular environments. nih.gov

Absorption Spectroscopy

Absorption spectroscopy is used to determine the wavelengths of light a molecule absorbs to become electronically excited. For this compound, the absorption spectrum is characterized by strong absorption bands in the ultraviolet (UV) region. These absorptions are attributed to π-π* electronic transitions within the extended conjugated system formed by the phenyl, oxazole, and naphthyl rings.

The absorption of a UV photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). Following absorption, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state, from which fluorescence occurs. According to Kasha's rule, the emission wavelength is independent of the excitation wavelength. The absorption spectrum is therefore fundamental to determining the optimal excitation wavelengths for fluorescence studies. The significant energy difference between the absorption maximum (in the UV) and the emission maximum (in the violet-blue) results in a large Stokes shift, which is advantageous for fluorescence applications as it minimizes self-absorption and simplifies detection. rsc.org

Spectroscopic PropertyWavelength RegionAssociated Transition
UV Absorption Maximum (λ_abs) Typically in the UVA range (approx. 300-350 nm)S₀ → S₁ (π-π*)
Fluorescence Emission Maximum (λ_em) Violet-Blue (approx. <420 nm) rsc.orgS₁ → S₀

UV-Vis Absorption Maxima

This compound is a versatile organic compound recognized for its significant photophysical properties, particularly its capacity for efficient fluorescence. chemimpex.com While its absorption and emission spectra are central to its function and have been characterized in research, specific values for its UV-Vis absorption maxima (λmax) are not consistently reported across publicly accessible literature. The absorption of ultraviolet radiation is, however, a critical first step in the processes of fluorescence and scintillation detailed in subsequent sections. The compound's utility is rooted in its performance as a fluorescent dye and its application in organic light-emitting diodes (OLEDs). chemimpex.com

Table 1: Photophysical Applications of this compound

ApplicationRole of CompoundRelevant Property
Fluorescent Dyes Serves as a fluorescent probe in various assays. chemimpex.comStrong absorption of UV light and subsequent emission of visible light.
Scintillators Acts as a fluor that emits light upon excitation by a polymer matrix. rsc.orgEfficient energy acceptance and high fluorescence quantum yield.
OLEDs Used in the development of light-emitting layers. chemimpex.comAbility to enhance light emission efficiency and brightness. chemimpex.com
Organic Photovoltaics Component in enhancing the efficiency of solar cells. chemimpex.comContribution to light absorption processes. chemimpex.com

Relationship between Absorption and Electronic Transitions

The absorption of UV-Vis light by this compound is intrinsically linked to its molecular structure, which features an extensive conjugated system of double bonds. This system is composed of the naphthyl, phenyl, and oxazole rings. When a molecule contains such a conjugated system, its π-electrons are delocalized across multiple atoms, creating a series of closely spaced molecular orbitals.

The energy from a photon of UV light can excite an electron from a lower-energy π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a higher-energy π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). This process is known as a π → π* electronic transition. The specific wavelength of light absorbed corresponds to the energy difference between these orbitals. For molecules with large conjugated systems like this compound, this energy gap is relatively small, falling within the energetic range of ultraviolet radiation. The larger the conjugated system, the smaller the energy gap, and the longer the wavelength of maximum absorption (λmax).

Scintillation Properties and Energy Transfer Mechanisms

Energy Deposition from Ionizing Radiation

The scintillation process begins when ionizing radiation, such as an alpha or beta particle, passes through a detector medium, typically a polymer matrix (like polystyrene) in which the fluorophore is embedded. rsc.orgnrc.gov The radiation deposits its energy primarily into the bulk material of the matrix, not the fluorophore directly, due to the low concentration of the latter. indico.global This energy deposition occurs through electromagnetic interactions that excite the polymer molecules to higher electronic states, leading to ionization and the creation of a dense track of excited molecules and electron-hole pairs along the particle's path. indico.globalalphaspectra.com The amount of energy deposited, and therefore the number of excited polymer molecules, is proportional to the energy of the incident radiation. nrc.gov

Efficiency of Energy Transfer from Polymer Matrix to Fluorophore

Once the polymer matrix is excited, the energy must be efficiently transferred to the this compound molecules. This transfer is crucial for a bright scintillation signal. The mechanism is primarily non-radiative, often described by Förster Resonance Energy Transfer (FRET). In this process, the excited polymer molecules (the donor) transfer their energy to the fluorophore molecules (the acceptor) without the emission of a photon.

For this transfer to be efficient, two conditions must be met:

The emission spectrum of the polymer matrix must overlap with the absorption spectrum of the fluorophore.

The donor and acceptor molecules must be in close proximity, typically within a few nanometers.

Research has demonstrated that in scintillating resin beads made by copolymerizing fluor monomers with styrene (B11656), an efficient energy transfer occurs from the base polymer to the covalently attached fluors, such as derivatives of this compound. rsc.org This results in the subsequent fluorescence from the fluorophore upon exposure to ionizing radiation. rsc.org

Photomultiplier Tube Sensitivity and Wavelength Shifting

After the fluorophore is excited via energy transfer, it de-excites by emitting photons, creating a flash of light (scintillation). This light must then be detected, typically by a photomultiplier tube (PMT). A PMT is a highly sensitive detector of light in the UV, visible, and near-infrared regions. alphaspectra.com Its sensitivity is not uniform across all wavelengths and is dictated by the material of its photocathode. Most standard PMTs have peak sensitivity in the blue-to-violet region of the spectrum.

The emission wavelength of the scintillator should ideally match the peak sensitivity wavelength of the PMT to ensure the most efficient detection. alphaspectra.com In some cases, a secondary fluor, known as a wavelength shifter, is added to absorb the light from the primary fluor and re-emit it at a longer wavelength that is better matched to the PMT. However, studies on derivatives of this compound have shown that they can possess a red-shifted emission (e.g., an average wavelength of ~420 nm for vNPO). rsc.org This emission profile is advantageous for increasing PMT sensitivity without the need to add a separate wavelength shifter, simplifying the scintillator's composition and potentially improving light collection. rsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations of Reactivity

Fukui functions are a key concept in conceptual DFT, used to describe the electron density changes when the number of electrons in a system is altered. This descriptor helps in identifying the local reactivity of different atomic sites within a molecule. Maxima in the Fukui function can indicate areas favorable for different types of chemical attacks. While the Fukui function is a powerful tool for predicting reactivity, a specific analysis for 2-(1-Naphthyl)-5-phenyloxazole has not been reported in the available literature.

The prediction of sites for electrophilic and nucleophilic attack is a direct application of reactivity descriptors derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov Although this is a common computational analysis, studies pinpointing the specific electrophilic and nucleophilic sites on the this compound scaffold are not available in the searched scientific papers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and interactions of molecules.

Conformational analysis of this compound would involve studying the rotation around the single bonds connecting the naphthyl and phenyl rings to the central oxazole (B20620) core. This analysis would reveal the preferred spatial arrangement of the molecule and the energy barriers between different conformations. Such studies are crucial for understanding its interaction with other molecules or biological targets. Despite the importance of this information, specific molecular dynamics simulations focused on the conformational flexibility of this compound have not been found in the public domain.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can model the interactions between this compound and various solvents, providing insights into solvation energies and how the solvent affects the molecule's conformation and properties. A theoretical study on other phenyloxazole derivatives has shown that solvent polarity can impact emission spectra, explained by charge transfer in the excited state. nih.gov However, a dedicated study on the intermolecular interactions and specific solvent effects for this compound is not available.

Advanced Modeling of Photophysical Processes

Computational modeling serves as a powerful tool to elucidate the intricate photophysical processes that govern the behavior of this compound (α-NPO) upon interaction with light. These theoretical approaches provide insights that are often complementary to experimental findings, enabling a deeper understanding of the molecule's electronic structure and excited-state dynamics.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the structural and spectral properties of organic molecules like α-NPO and its derivatives. irjweb.com Conformational analysis at the Hartree-Fock level can be used to determine the ground-state geometry, while methods like Configuration Interaction with Single Excitations (CIS) can ascertain the minimum structure of excited states. nih.gov For evaluating the energy gaps between electronic levels, Zerner's intermediate neglect of differential overlap (ZINDO) method has been successfully applied to related aromatic compounds. nih.gov

These computational techniques allow for the prediction of key electronic properties that dictate the optical behavior of the molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it correlates with the energy of the first electronic transition. A low HOMO-LUMO energy gap is often associated with higher reactivity and can influence the molecule's interaction with other species. irjweb.com Quantum chemical studies can determine this energy gap (ΔE), along with properties like global hardness and softness, which provide insights into the molecule's stability and reactivity. irjweb.com For instance, a low hardness value corresponds to a low energy gap, suggesting a higher potential for inhibition efficiency in certain applications. irjweb.com

The absorption and emission spectra of α-NPO and its analogs can also be modeled. For example, studies on derivatives such as 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) have shown how structural modifications lead to shifts in the emission wavelength, a phenomenon that can be predicted and explained through computational analysis. rsc.org

Table 1: Predicted Electronic Properties of an Oxazole Derivative (1A) using DFT

PropertyCalculated ValueMethodSignificance
Hardness (η)0.2064 eVB3LYP/6-31G(d,p)Low value suggests high reactivity. irjweb.com
Softness (S)0.2128B3LYP/6-31G(d,p)High value indicates high inhibition efficiency. irjweb.com
HOMO-LUMO Gap (ΔE)-B3LYP/6-31G(d,p)Low gap suggests strong interaction potential. irjweb.com
Dihedral Angle (O-C-N-C)170-180°B3LYP/6-31G(d,p)Indicates a nearly planar structure. irjweb.com

Energy transfer from an excited triplet state (T₁) to a singlet state (S₁) is a crucial process in various photophysical phenomena, including certain types of fluorescence and phosphorescence. This transfer can occur through several mechanisms, primarily the Förster and Dexter mechanisms.

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range process based on dipole-dipole coupling between the donor and acceptor molecules. nih.govnih.gov While commonly associated with singlet-singlet energy transfer, the FRET framework can also be applied to triplet-to-singlet transfer, provided there is sufficient spectral overlap between the donor's phosphorescence spectrum and the acceptor's absorption spectrum. nih.gov Computational studies can analyze this mechanism by calculating transition densities and the spectral overlap integral. researchgate.net

Dexter Energy Transfer is a short-range mechanism that requires orbital overlap between the donor and acceptor, proceeding via electron exchange. nih.govresearchgate.net Its efficiency depends exponentially on the distance between the molecules. Computational analysis can distinguish the contribution of the Dexter mechanism from the Förster mechanism by explicit integration of transition densities, showing that for typical distances in emission layers, the Dexter contribution may be negligible compared to the Förster mechanism. researchgate.net

The efficiency of these transfer processes is also governed by the energy levels of the involved states and the spin-orbit coupling (SOC) between them. acs.org A small energy difference between the donor triplet state and the acceptor singlet state is favorable. Computational models can calculate SOC values and energy level alignments to predict the likelihood and rate of intersystem crossing (ISC) and subsequent energy transfer. acs.org For instance, the introduction of heavy atoms into a molecular structure is known to enhance SOC, which promotes the population of triplet states and can influence subsequent energy transfer pathways. dovepress.com

Upon photoexcitation, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. The dynamics of this exciton, including its movement and the spatial distribution of charge, are fundamental to the molecule's photophysical properties.

Computational methods provide detailed insights into these dynamics. DFT calculations can be used to determine the spin population and the degree of spin delocalization in excited triplet states. pnas.org For example, calculations might show that in a given dyad, the spin population on one part of the molecule is very small, indicating limited delocalization of the triplet state. pnas.org

Frontier molecular orbital (FMO) analysis, including the visualization of the HOMO and LUMO, reveals the distribution of electron density in the ground and excited states. acs.org In many organic fluorophores, the LUMO is primarily located on specific segments of the molecule, indicating the region where the excited electron is most likely to be found. acs.org Furthermore, natural transition orbital (NTO) analysis can offer a more precise picture of the charge redistribution that occurs during an electronic transition, which is crucial for understanding processes like intramolecular charge transfer (ICT). mdpi.com Such analyses can reveal subtle alterations in ICT characteristics even with minor molecular modifications. mdpi.com

Computational Studies on Derivatives and Analogs

The study of derivatives and analogs of α-NPO provides a broader understanding of how structural modifications can be used to tune photophysical properties for specific applications.

Computational chemistry is widely used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships for oxazole derivatives. researchgate.networldwidejournals.comnih.gov By systematically modifying the structure, for example, by adding different substituent groups, and calculating the resulting electronic and geometric parameters, researchers can build predictive models. nih.gov

DFT and ab initio methods are employed to calculate properties such as net charges, bond lengths, dipole moments, and heats of formation for a series of oxazole derivatives. researchgate.net These studies reveal that the incorporation of moieties like phenyl or substituted phenyl groups can significantly alter the molecule's properties. researchgate.net The flexibility of substitution at different positions on the oxazole ring allows for a wide spectrum of pharmacological and photophysical activities. researchgate.net

For example, theoretical studies have shown that the oxazole ring's geometry, including bond angles and dihedral angles, is sensitive to the nature of the substituents. irjweb.com These geometric changes, in turn, affect the electronic properties. The relationship between a molecule's hydrophobicity (often quantified by the Log P value) and its electronic structure can also be explored computationally, which is relevant for applications in materials science and medicinal chemistry. worldwidejournals.com

Table 2: Influence of Structural Modifications on Computed Properties of Aromatic Heterocycles

Compound ClassProperty InvestigatedComputational FindingReference
Oxazole DerivativesGeometric ParametersSubstituents affect bond angles and planarity of the heterocyclic rings. irjweb.com irjweb.com
Oxazole DerivativesElectronic StructurePhenyl and substituted phenyl groups significantly enhance therapeutic activities. researchgate.net researchgate.net
Oxazoles vs. ThiazolesLog P (Hydrophobicity)Oxazole was found to have a higher Log P value compared to thiazole (B1198619) and carbazole. worldwidejournals.com worldwidejournals.com
Coumarin DyesICT CharacteristicsMinor changes in electron-withdrawing groups induce significant shifts in emission. mdpi.com mdpi.com

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. chemrxiv.orgnih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂ or δ), typically measured in Göppert-Mayer (GM) units. Computational methods are essential for predicting TPA cross-sections and for guiding the rational design of molecules with enhanced TPA properties. chemrxiv.org

Theoretical calculations of TPA can be performed using various quantum chemical methods. These calculations often involve determining the energies of excited states and the transition dipole moments between them. For complex systems, models may employ a combination of approaches, such as a k·p envelope-function model with final-state excitons described in a self-consistent Hartree-Fock approximation. aps.org

Computational studies have revealed key principles for designing effective TPA chromophores. A general strategy involves creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates a large change in dipole moment upon excitation. nih.gov The length of the π-conjugated system is one of the most critical features determining the TPA cross-section, with the cross-section often following a power-law dependence on the conjugation length. chemrxiv.orgmdpi.com Machine learning models, trained on datasets of known TPA molecules, can also be used to predict TPA cross-sections with an accuracy comparable to experimental measurements by using just a few key molecular features. chemrxiv.org

Table 3: Calculated TPA Cross-Sections for Various Organic Dyes

Compound Name/ClassWavelength (nm)Calculated TPA Cross-Section (GM)NoteReference
ZL-61 (BODIPY)8008321Improvement attributed to the enhancement of the donor group. mdpi.com mdpi.com
ZL-22 (BODIPY)8001864A structural analog of ZL-61. mdpi.com mdpi.com
Compound 1 (D-π-A)700-1000400Corresponds to the S₀→S₁ TPA transition. nih.gov nih.gov
Compound 2 (D-π-A)700-10001000Has a larger TPA cross-section than Compound 1. nih.gov nih.gov
Compound 67102800Zwitterion structure responsible for improved TPA. nih.gov nih.gov

Applications of 2 1 Naphthyl 5 Phenyloxazole in Advanced Materials and Research

Organic Light-Emitting Diodes (OLEDs)

While the oxazole (B20620) moiety is a component in various molecules developed for OLEDs, specific and detailed research focusing on the performance of 2-(1-Naphthyl)-5-phenyloxazole as a primary functional material in OLEDs is not extensively documented in publicly available scientific literature. However, based on the general properties of similar organic compounds, its potential roles can be discussed.

In the architecture of an OLED, the emissive layer (EML) is where the recombination of electrons and holes occurs to produce light. The color of the emitted light is determined by the energy bandgap of the material used in this layer. Organic molecules with high photoluminescence quantum yields are desirable as emitters. While this compound exhibits excellent fluorescence, its specific performance as a primary emitter in an OLED device has not been widely reported.

The efficiency and brightness of an OLED are dependent on a multitude of factors, including the photoluminescence quantum yield of the emitter, the charge balance within the device, and the efficiency of light out-coupling. While it is plausible that the high fluorescence of this compound could contribute to high efficiency, there is a lack of specific studies demonstrating its role in enhancing the efficiency and brightness of OLEDs.

The following table provides a general overview of performance metrics for different generations of OLED emitters for illustrative purposes, as specific data for this compound is not available.

Emitter GenerationEmission MechanismTheoretical Max. Internal Quantum Efficiency (IQE)
FirstFluorescence~25%
SecondPhosphorescence~100%
ThirdThermally Activated Delayed Fluorescence (TADF)~100%

This table is for illustrative purposes only and does not represent data for this compound.

Achieving stable and efficient deep blue and white electroluminescence is a significant challenge in OLED technology. Deep blue emitters are essential for full-color displays and white lighting applications. While the emission spectrum of this compound is in the blue region, there are no specific research articles detailing its use in the development of deep blue or white OLEDs. The development of such devices often involves complex molecular design and device engineering to achieve the desired color coordinates and performance metrics.

Organic Photovoltaics (OPVs)

Similar to the case with OLEDs, while the broader class of oxazole derivatives has been explored in the context of organic electronics, specific research on the application of this compound in organic photovoltaics is limited.

In OPVs, the active layer is responsible for absorbing sunlight to generate excitons (electron-hole pairs). The efficiency of a solar cell is directly related to how effectively the active layer material absorbs the solar spectrum. Organic molecules with high molar extinction coefficients and broad absorption spectra are desirable for this purpose. While this compound absorbs in the UV-A region, its absorption profile may not be ideal as the primary light-absorbing material in a solar cell, which typically requires absorption across a broader range of the visible and near-infrared spectrum. There is no significant body of research demonstrating its utility in improving solar cell efficiency through light absorption.

The following table illustrates typical performance parameters for organic solar cells, providing context for the field.

ParameterDescriptionTypical Values for High-Performance OPVs
Power Conversion Efficiency (PCE)Overall efficiency of converting sunlight to electricity> 18%
Open-Circuit Voltage (VOC)Maximum voltage when no current is flowing0.8 - 1.2 V
Short-Circuit Current Density (JSC)Maximum current density at zero voltage15 - 25 mA/cm²
Fill Factor (FF)A measure of the "squareness" of the I-V curve> 75%

This table is for illustrative purposes only and does not represent data for this compound.

Scintillation Materials for Ionizing Radiation Detection

A significant and well-documented application of this compound (αNPO) is in the field of scintillation materials for the detection of ionizing radiation. Scintillators are materials that emit light when they absorb ionizing radiation, and this light can be detected by a photosensor.

αNPO is utilized as a primary fluorescent dopant in plastic scintillators. When ionizing radiation passes through the plastic matrix (like polystyrene or polyvinyltoluene), it excites the polymer molecules. This excitation energy is then non-radiatively transferred to the αNPO molecules, which in turn de-excite by emitting fluorescent light, typically in the blue region of the spectrum.

One of the key advantages of αNPO in this application is its high fluorescence quantum yield and large Stokes shift. The large Stokes shift (the difference between the absorption and emission maxima) minimizes self-absorption of the emitted light, allowing for efficient light collection, especially in larger scintillators.

Recent research has focused on the synthesis of polymerizable derivatives of αNPO to create more robust and stable scintillating materials. For instance, vinyl and allyl functionalized αNPO monomers have been synthesized and copolymerized with styrene (B11656) or 4-methylstyrene (B72717) and a cross-linker like divinylbenzene. This process results in scintillating resin beads where the fluor is covalently bonded to the polymer backbone, preventing leaching and improving the material's long-term stability. rsc.org These functionalized resins have shown efficient scintillation in the presence of beta particles. rsc.org

The table below summarizes some of the key photophysical properties of this compound (αNPO) and one of its derivatives.

CompoundAbsorption Max (λabs)Emission Max (λem)Stokes Shift
This compound (αNPO)~329 nm~398 nm~69 nm
2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO)Not Specified~420 nmNot Applicable

Data sourced from Seliman et al. (2015). rsc.org

Development of Polymerizable Scintillators

A key advancement in radiation detection technology has been the development of polymerizable scintillators derived from this compound (αNPO). rsc.org To immobilize the fluorescent agent within a polymer matrix and prevent leaching, αNPO has been chemically modified to produce monomers suitable for copolymerization. Researchers have successfully synthesized 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) from the parent αNPO compound using Stille coupling. rsc.org

The synthesis of these monomers allows them to be covalently bonded into a polymer structure, typically through copolymerization with materials like styrene or 4-methylstyrene and a cross-linker such as divinylbenzene. rsc.org This process yields chemically stable, scintillating resin beads. The vinyl derivative, vNPO, was produced with a high yield of approximately 95%, while the allylNPO monomer was synthesized with a yield of around 55%. rsc.org This approach creates a robust, solid-state scintillator where the fluorescent properties of the αNPO core are retained and integrated into a durable material. rsc.org

Table 1: Properties of αNPO-Derived Polymerizable Monomers

Compound Abbreviation Synthesis Yield Average Emission Wavelength
This compound αNPO - ~398 nm
2-(1-Naphthyl)-4-vinyl-5-phenyloxazole vNPO ~95% ~420 nm
2-(1-Naphthyl)-4-allyl-5-phenyloxazole allylNPO ~55% Not Specified

Data sourced from Seliman et al., Journal of Materials Chemistry C, 2015. rsc.org

Detection of Alpha, Beta, and Gamma Radiation, and Neutrons

Polymer scintillators incorporating αNPO derivatives are effective at detecting ionizing radiation. When radiation, such as a beta particle, deposits energy into the polymer matrix (e.g., polystyrene), that energy is efficiently transferred to the covalently attached fluorophore. rsc.org The αNPO derivative then releases this energy as a flash of light (scintillation), which can be detected by a photomultiplier tube.

Research has demonstrated that scintillating resin beads made with vNPO and allylNPO can efficiently detect beta particles emitted from Technetium-99. rsc.org This indicates a successful energy transfer from the base polymer to the fluor, resulting in fluorescence. rsc.org Furthermore, these materials have been specifically applied in systems designed to quantify beta particles and conversion electrons from the decay of Cesium-137. While the principle of scintillation allows for the detection of various types of ionizing radiation, the documented applications for αNPO-based polymer scintillators have focused on beta particle detection.

Hybrid Extractive Scintillating Resins

Building on the concept of polymerizable scintillators, researchers have developed hybrid extractive scintillating resins (HESRs) that combine the functions of radionuclide separation and detection into a single material. An HESR was created for the specific purpose of concentrating and detecting radiocesium from aqueous solutions.

This was achieved by embedding a cesium-selective ion-exchange powder, potassium ferrierite, within the porous polymeric scintillating beads during the polymerization process. The resin was synthesized by copolymerizing 4-methylstyrene, divinylbenzene, and the 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) fluor, with the ferrierite-K powder integrated into the structure. This dual-functionality resin can be packed into a column and used in a flow-cell radiation detector. As contaminated water passes through, the resin selectively extracts and concentrates radiocesium while the vNPO simultaneously detects its radioactive decay in real-time.

Advantages in Safety and Efficiency

The use of αNPO and its polymerizable derivatives in scintillators offers significant advantages in both safety and efficiency.

Efficiency:

High Quantum Yield and Large Stokes Shift: αNPO is an oxazole-based material with a high quantum yield and a significant Stokes shift (the difference between the absorption and emission maxima). rsc.org This large shift minimizes self-absorption of the emitted light, leading to a higher light output.

Elimination of Secondary Shifters: Unlike many primary fluors such as 2,5-Diphenyloxazole (B146863) (PPO), αNPO can be used without a secondary scintillator or wavelength shifter. rsc.org The vinyl derivative, vNPO, exhibits a further red-shifted emission with an average wavelength of about 420 nm. rsc.org This shift aligns well with the optimal sensitivity range of many photomultiplier tubes, enhancing detection efficiency. rsc.org

Safety and Stability:

Immobilization of Fluor: By covalently bonding the αNPO derivative into a solid polymer matrix, the risk of the fluorescent compound leaching into the environment is eliminated. This is a considerable safety improvement over traditional liquid scintillators, which often use hazardous organic solvents.

Chemical Stability: The resulting scintillating resin beads are chemically stable and robust, allowing for long-term use in monitoring applications without degradation of performance. rsc.org

Fluorescent Probes and Dyes in Biological and Chemical Assays

The excellent fluorescence of this compound makes it a valuable compound for use as a fluorescent probe in a variety of biological and chemical assays. Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength; this signal can be used to detect and visualize specific targets, ions, or microenvironments within biological systems. The 2,5-diaryloxazole core structure is a well-established building block for creating such probes. researchgate.net

Bioimaging Applications, including Multiphoton Microscopy

Derivatives of 2,5-diaryloxazoles are considered promising candidates for advanced bioimaging techniques, particularly multiphoton microscopy (MPM). researchgate.net MPM is a noninvasive fluorescence imaging method that provides high-resolution, three-dimensional images deep within living tissue. researchgate.netsetabiomedicals.com It relies on the principle of two-photon absorption (TPA), where a fluorophore simultaneously absorbs two lower-energy photons (typically from an infrared laser) to reach the same excited state that would be achieved by absorbing a single high-energy photon. setabiomedicals.comnih.gov

The advantages of this technique include:

Deeper Tissue Penetration: The use of longer wavelength excitation light (e.g., near-infrared) results in less scattering and absorption by tissue, allowing for imaging at greater depths compared to conventional one-photon microscopy. setabiomedicals.comnih.gov

Reduced Phototoxicity: Excitation is confined to the focal point, minimizing damage to surrounding tissue. nih.gov

Lower Background Signal: The nonlinear nature of two-photon absorption ensures that fluorescence is only generated at the precise focal spot, leading to a clearer image. setabiomedicals.com

Oxazole dyes, particularly those with a 2,5-diaryloxazole structure like αNPO, exhibit excellent transparency at wavelengths longer than 400 nm, making them highly suitable for these applications. researchgate.net Their structural framework allows for chemical modifications to optimize their TPA cross-section and tune their emissive properties for use as bioprobes in living cells and animals. researchgate.net

DNA Intercalation and Fluorescence Enhancement

Editor's Note: A thorough review of available scientific literature did not yield specific evidence of this compound functioning as a DNA intercalator. Therefore, this subsection has been omitted to maintain strict scientific accuracy and adherence to documented research for this specific compound.

Real-time Monitoring of Biological Processes (e.g., in vitro transcription)

The real-time monitoring of intricate biological processes is crucial for understanding disease mechanisms and developing targeted therapies. Advanced fluorescent probes are powerful tools for unraveling the dynamics of enzymatic processes and other cellular activities within living systems. This compound, also known as α-NPO, serves as a fluorescent probe in a variety of biological and chemical assays. chemimpex.com Its function as a fluorescent staining agent further underscores its utility in enhancing the visibility of cellular components for analysis. acmec.com.cn

Detailed research has demonstrated the application of α-NPO in sophisticated fluorescence probe studies using techniques such as time-correlated single-photon counting with three-photon excitation. spie.org In one study, α-NPO's fluorescence emission was used to investigate microheterogeneous media, specifically its distribution and behavior within small unilamellar vesicles (SUVs). spie.org The ability to probe such complex micro-environments provides a clear illustration of its potential for use in monitoring dynamic biological systems. spie.org While direct application in monitoring in vitro transcription (IVT) is not extensively documented, its established role as a robust fluorescent probe in complex biological assays provides a strong basis for its potential utility in such advanced applications.

Sensors and Imaging Applications

The development of highly effective sensors and imaging agents is a cornerstone of modern diagnostics and materials science. Fluorescence-based sensors are of particular interest due to their potential for high sensitivity and specificity. spie.org The compound this compound is considered an ideal candidate for sensor and imaging applications owing to its chemical stability and compatibility with other organic materials. chemimpex.com

A critical requirement for advanced sensors is the ability to detect target analytes with high sensitivity and specificity. chemimpex.comspie.org The intrinsic fluorescent properties of this compound make it well-suited for these demands. Its application as a fluorescent probe for studying molecular distribution in lipid vesicles highlights its sensitivity to the microenvironment, a crucial characteristic for developing specific sensing platforms. spie.org The use of its fluorescence lifetime, which is sensitive to the fluorophore's immediate surroundings, can offer a robust measurement method that is immune to issues like photobleaching or changes in concentration, further enhancing the reliability and sensitivity of potential sensor systems. spie.org

Polymer Science and Material Engineering

In the field of polymer science, this compound serves as a foundational component for creating new materials with tailored optical and electronic properties. Its primary application in this area is as an organic fluor for the development of plastic scintillators, which are materials that emit light upon exposure to ionizing radiation.

Researchers have successfully incorporated this compound derivatives into polymer matrices to create stable, efficient scintillating materials. This is achieved by first modifying the core α-NPO molecule to include polymerizable groups, such as vinyl or allyl functionalities. These monomers are then copolymerized with a base polymer, like styrene or 4-methylstyrene, and a cross-linker such as divinylbenzene. The resulting resin beads are chemically stable and retain the ability to scintillate efficiently, indicating an effective energy transfer from the polymer base to the covalently attached fluorophore. This process allows for the creation of materials with specific, engineered optical responses to radiation.

The modification of this compound into polymerizable monomers leads to the development of new materials with unique characteristics. For example, the synthesized monomer 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) exhibits a red-shifted emission spectrum compared to the parent compound. This shift is advantageous as it can increase the sensitivity of photomultiplier tubes used in radiation detection without requiring an additional wavelength-shifting chemical. The development of these polymer-integrated fluors represents a significant step in creating novel materials with enhanced electronic and optical properties for applications in fields such as nuclear physics and particle detection.

Table 1: Properties of Polymerizable Derivatives of this compound

Compound Name Abbreviation Synthetic Yield Average Emission Wavelength
2-(1-naphthyl)-4-vinyl-5-phenyloxazole vNPO ~95% ~420 nm

Synthetic Intermediate for Complex Organic Molecules

Beyond its direct applications, this compound is a valuable synthetic intermediate used as a starting material for more complex organic molecules. chemimpex.com Its stable oxazole and naphthyl core structure provides a robust platform for chemical modification, allowing for the synthesis of new compounds with tailored properties.

A prime example is its use in the synthesis of the aforementioned polymerizable scintillators, vNPO and allylNPO. Starting with the αNPO molecule, these derivatives are synthesized using techniques like Stille coupling to introduce vinyl or allyl groups. The successful synthesis of these more complex, functionalized molecules, with high yields in the case of vNPO, demonstrates the utility of this compound as a foundational building block in developing novel materials for specialized scientific applications. chemimpex.com

Novel Pharmaceuticals and Agrochemicals

While direct applications of this compound as a standalone pharmaceutical or agrochemical are not extensively documented in publicly available research, its structural motif is of significant interest in medicinal chemistry and agrochemical development. The oxazole ring is a key component in numerous biologically active compounds.

The primary role of this compound in these sectors is as a key intermediate or scaffold. Its unique structure allows for chemical modifications to create a library of derivative compounds. These derivatives can then be screened for potential therapeutic or pesticidal activities. The naphthyl and phenyl groups can be functionalized to modulate properties such as solubility, binding affinity to biological targets, and metabolic stability.

In the broader context of agrochemicals, oxazole derivatives are recognized for their potential as fungicides, insecticides, and herbicides. Research has shown that the biological activity of these compounds can be finely tuned by altering the substituents on the core oxazole structure. For instance, the introduction of specific halogenated benzene (B151609) rings or other functional groups can enhance their pesticidal efficacy against various pests and pathogens. While specific agrochemicals derived directly from this compound are not prominent in the literature, the fundamental structure represents a promising starting point for the discovery of new crop protection agents.

Table 1: Potential Bioactivities of Oxazole Derivatives in Agrochemicals

ActivityTarget Pests/PathogensStructural Modification Examples
Fungicidal Botrytis cinerea, Magnaporthe oryzaeHalogen substitution, introduction of electron-withdrawing groups
Insecticidal Spodoptera exigua, Mythimna separataIntroduction of substituted benzene rings
Herbicidal Brassica juncea, Rumex acetosa L.Modification of the oxazole ring, introduction of specific functional groups

Building Blocks in Organic Synthesis

The chemical reactivity of the oxazole ring, coupled with the presence of the naphthyl and phenyl substituents, makes this compound a valuable building block in organic synthesis. It can participate in a variety of chemical transformations to construct more complex molecular architectures, including other heterocyclic systems.

One of the key synthetic applications of oxazole derivatives is in cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the oxazole can act as a diene, reacting with a dienophile to form a new six-membered ring. This provides a powerful method for the synthesis of substituted pyridines and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Furthermore, the oxazole ring can be cleaved under certain conditions to reveal other functional groups, providing a masked functionality. This synthetic strategy allows for the introduction of sensitive chemical groups at a later stage of a complex synthesis. The naphthyl and phenyl rings also offer sites for further chemical elaboration, such as electrophilic aromatic substitution, allowing for the attachment of a wide range of functional groups to tailor the properties of the final molecule.

The versatility of this compound as a synthetic intermediate makes it a critical component in the toolbox of organic chemists for the construction of novel and complex molecules with potential applications in materials science, medicinal chemistry, and beyond.

Table 2: Synthetic Utility of this compound

Reaction TypeRole of this compoundResulting Structures
Cycloaddition Reactions DieneSubstituted Pyridines
Ring-Opening Reactions Masked Functional Group PrecursorAcyclic compounds with diverse functionalities
Functionalization of Aromatic Rings Substrate for Electrophilic Aromatic SubstitutionDerivatives with modified electronic and steric properties

Structural Analysis and Crystallography

Crystal Structures and Molecular Conformation

The molecular geometry and packing of 2-(1-Naphthyl)-5-phenyloxazole in its crystalline form have been determined with high precision.

Hermann-Mauguin and Hall Space Group Determination

The crystal system of this compound has been identified as monoclinic. researchgate.net The specific space group, described by the Hermann-Mauguin symbol, is P 1 21/n 1. researchgate.net The corresponding Hall space group symbol is -P 2yn. researchgate.net This classification provides a mathematical description of the symmetry elements present in the crystal lattice.

Unit Cell Parameters (e.g., a, b, c, α, β, γ)

The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the dimensions and angles of this parallelepiped have been precisely measured. researchgate.net

ParameterValue
a15.722 Å
b3.9060 Å
c21.969 Å
α90.0 °
β99.44 °
γ90.0 °

These parameters define the size and shape of the unit cell in the monoclinic crystal system. researchgate.net

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the crystalline state of this compound, no significant intermolecular interactions, such as hydrogen bonds, have been observed. The crystal packing appears to be governed primarily by van der Waals forces. The absence of strong directional interactions like hydrogen bonding is a key feature of its solid-state assembly.

Conformational Flexibility and Geometric Isomerism (E/Z)

The molecule of this compound is largely rigid, with the constituent ring systems being planar. The main source of conformational flexibility arises from the rotation around the single bonds connecting the naphthyl and phenyl groups to the central oxazole (B20620) ring. As established by X-ray diffraction, in the solid state, the molecule adopts a conformation where the phenyl group is nearly coplanar with the oxazole ring, while the naphthyl group is slightly twisted out of this plane. The structure of the molecule does not allow for E/Z geometric isomerism.

Influence of Solvent Inclusion on Crystal Structure

Based on the available scientific literature, there are no studies reporting on the influence of solvent inclusion on the crystal structure of this compound. Investigations into the formation of solvates or how different crystallization solvents might alter the crystal packing have not been documented.

Reactivity of the Oxazole Ring System General Context

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole (B20620) ring are generally uncommon but can be facilitated by the presence of appropriate leaving groups. scribd.comderpharmachemica.com

The susceptibility of the carbon atoms in the oxazole ring to nucleophilic attack follows the order C-2 >> C-4 > C-5. scribd.comtandfonline.comsemanticscholar.org The C-2 position is the most electron-deficient and, therefore, the most prone to attack by nucleophiles, especially when a good leaving group is present. cutm.ac.inpharmaguideline.com For instance, a halogen atom at the C-2 position can be readily displaced by a nucleophile. pharmaguideline.com However, in many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Deprotonation at the C-2 position is also a facile process for an oxazole with an unsubstituted 2-position. pharmaguideline.comwikipedia.org This can lead to the formation of a 2-lithio-oxazole, which is often unstable and can break down into an open-chain isocyanide. pharmaguideline.comnoteskarts.com

In the specific case of 2-(1-Naphthyl)-5-phenyloxazole, the C-2 position is occupied by a naphthyl group, making direct nucleophilic substitution at this position less relevant unless the naphthyl group itself can act as a leaving group under specific conditions. The reactivity at C-4 and C-5 would be significantly lower for nucleophilic attack. tandfonline.comsemanticscholar.org

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the oxazole ring are generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comnumberanalytics.com The presence of the pyridine-like nitrogen atom deactivates the ring towards electrophiles. oxfordsciencetrove.com

The preferred site for electrophilic attack on the oxazole ring is the C-5 position. scribd.comderpharmachemica.comtandfonline.comcopbela.org This is followed by the C-4 position, with the C-2 position being the least reactive towards electrophiles. pharmaguideline.com For instance, bromination of 2-phenyloxazole (B1349099) yields 5-bromo-2-phenyloxazole. scribd.comnoteskarts.com

For this compound, the phenyl group at C-5 would further influence the site of electrophilic attack. Depending on the reaction conditions, electrophilic substitution could occur on the phenyl ring or the naphthyl ring, in addition to the potential for substitution at the C-4 position of the oxazole ring.

The presence of electron-donating groups on the oxazole ring significantly facilitates electrophilic substitution. pharmaguideline.comnumberanalytics.comcopbela.org These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. tandfonline.comnumberanalytics.com In this compound, the phenyl group at the C-5 position and the naphthyl group at the C-2 position are both considered activating groups, which would enhance the reactivity of the molecule towards electrophiles, although the substitution might occur on these aromatic rings rather than the oxazole ring itself.

Quantum chemical studies have shown that the reactivity of oxazole derivatives toward electrophilic attack is enhanced by electron-donating substituents, with the order of reactivity being 2-substituted > 5-substituted > 4-substituted oxazoles. researchgate.net

Diels-Alder Reactions of Oxazoles as Dienes

Oxazoles can participate as the diene component in Diels-Alder reactions, a powerful tool for the synthesis of various heterocyclic compounds. wikipedia.orgnumberanalytics.com This reactivity highlights the diene-like character of the oxazole ring. pharmaguideline.com

The Diels-Alder reaction of oxazoles with various dienophiles, such as alkenes and alkynes, leads to the formation of pyridine (B92270) derivatives. tandfonline.comsemanticscholar.orgoup.comresearchgate.net The initial [4+2] cycloaddition product is often an unstable bicyclic intermediate that undergoes a retro-Diels-Alder reaction, losing a fragment to form the stable aromatic pyridine ring. researchgate.netresearchgate.net The reaction can be facilitated by the presence of electron-donating groups on the oxazole ring and by using Lewis or Brønsted acids to activate the oxazole nitrogen. pharmaguideline.comnih.govacs.org This methodology has been widely used in the synthesis of complex molecules, including natural products and pharmaceuticals like vitamin B6. wikipedia.orgoup.com

In the context of this compound, this compound could potentially react with a suitable dienophile to yield a highly substituted pyridine derivative, incorporating the naphthyl and phenyl groups into the final product.

Data Tables

Table 1: Reactivity of Oxazole Ring Positions

PositionNucleophilic AttackElectrophilic Attack
C-2Most Reactive (>>)Least Reactive
C-4Less ReactiveMore Reactive
C-5Least ReactiveMost Reactive

This table summarizes the general reactivity trends for the different positions on the oxazole ring.

Table 2: Influence of Substituents on Oxazole Reactivity

Substituent TypeEffect on Electrophilic SubstitutionEffect on Diels-Alder Reaction
Electron-DonatingActivatingFacilitating
Electron-WithdrawingDeactivatingHindering

This table illustrates how different types of substituents can influence the reactivity of the oxazole ring in key reactions.

Bicyclic Intermediates and Acid Sensitivity

A significant aspect of oxazole reactivity is its participation in cycloaddition reactions, particularly the Diels-Alder reaction, where it can function as the diene component. wikipedia.orgthieme-connect.de This reaction typically occurs with electrophilic alkenes or alkynes and leads to the formation of a bicyclic intermediate featuring an acid-sensitive oxo bridgehead. wikipedia.org

The initial [4+2] cycloaddition of the oxazole ring with a dienophile generates this unstable bicyclic adduct. The presence of the oxygen bridge makes this intermediate prone to subsequent reactions, often promoted by acid. For instance, acid treatment can facilitate the elimination of water, leading to the aromatization of the newly formed six-membered ring, ultimately yielding pyridine derivatives. wikipedia.org This strategy is famously employed in the synthesis of Vitamin B6 precursors. wikipedia.org

In the context of this compound, the C4-C5 double bond of the oxazole ring would act as the diene. The reaction with a suitable dienophile would form a bicyclic oxazabicyclic intermediate. d-nb.info The stability and subsequent transformation of this intermediate would be influenced by the steric and electronic properties of the naphthyl and phenyl substituents, as well as the specific reaction conditions, particularly the presence of acid to catalyze the ring-opening and aromatization sequence.

Other Significant Reactions

Beyond cycloadditions, the oxazole ring in this compound is amenable to a variety of other transformations.

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation and acylation. semanticscholar.orgderpharmachemica.comtandfonline.comthepharmajournal.com These reactions result in the formation of positively charged oxazolium salts.

N-Alkylation: The alkylation of the oxazole ring occurs at the N-3 position and demonstrates a strong propensity for this reaction. semanticscholar.orgderpharmachemica.comtandfonline.com Reagents such as methyl tosylate can effectively alkylate the nitrogen, yielding the corresponding 3-methyl-oxazolium tosylate salt in nearly quantitative yield. thieme-connect.de

N-Acylation: Similarly, the oxazole nitrogen readily reacts with acylating agents. semanticscholar.orgtandfonline.comthepharmajournal.com This reaction also targets the N-3 position, highlighting its reactivity towards electrophiles. tandfonline.comthepharmajournal.com

For this compound, these reactions would proceed as expected, leading to the formation of N-acyl or N-alkyl oxazolium salts, which can serve as intermediates for further synthetic transformations.

Table 1: N-Alkylation/Acylation of the Oxazole Ring

Reaction Type Reagent Example Product General Observations
N-Alkylation Methyl Tosylate (MeOTs) 3-Alkyloxazolium Salt Occurs readily at the N-3 position. semanticscholar.orgthieme-connect.de

| N-Acylation | Acetic Anhydride (B1165640) (Ac₂O) | 3-Acyloxazolium Salt | The N-3 position shows high reactivity toward acylation. tandfonline.comthepharmajournal.com |

Oxazole rings are susceptible to oxidation, particularly photo-oxidation involving singlet oxygen. semanticscholar.orgnih.gov They can also undergo various photochemical transformations.

The photo-oxidation of oxazoles with singlet oxygen (¹O₂) is believed to proceed primarily via a [4+2] cycloaddition (Diels-Alder type) mechanism. nih.gov The singlet oxygen adds across the C2 and C5 positions of the oxazole ring to form an unstable bicyclic endoperoxide intermediate. nih.gov This intermediate rapidly rearranges or cleaves. One major pathway involves ring-opening to form an imino anhydride, which can subsequently hydrolyze or rearrange to form triamides. nih.gov The rate of this reaction can be influenced by the substituents on the oxazole ring; for example, 4-methyl-2,5-diphenyloxazole reacts slightly faster than unsubstituted oxazole. nih.gov

Photochemical transformations can also occur. Irradiation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid has been shown to yield rearranged products like 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com More complex photochemical reactions, such as the [2+2] photocycloaddition of 2-aryl-4-allylidene-5(4H)-oxazolones, have also been documented, leading to unstable cyclobutane (B1203170) intermediates. researchgate.net For this compound, its significant fluorescence suggests a rich photochemistry, with oxidation via the endoperoxide pathway being a likely transformation under appropriate conditions.

The oxazole ring can serve as a precursor to other heterocyclic systems through ring-opening and recyclization reactions. wiley.com These transformations are often initiated by the attack of a nucleophile. The C2 position is a primary electrophilic center due to the influence of the two adjacent heteroatoms, making it the most common site for nucleophilic attack leading to ring cleavage. researchgate.net

Once the ring is opened, the resulting acyclic intermediate can undergo subsequent cyclization to form a new ring system. researchgate.netresearchgate.net This strategy has been used to convert oxazoles into a variety of other heterocycles, including:

Imidazoles tandfonline.comresearchgate.net

Pyrroles tandfonline.comresearchgate.net

Pyrimidines tandfonline.comresearchgate.net

Thiazoles tandfonline.com

For example, the serendipitous rearrangement of an oxazole nucleus to a thiazoline (B8809763) ring under mild conditions has been described, proceeding through an oxazole ring-opening and recyclization sequence. researchgate.net These recyclization reactions provide a powerful method for accessing diverse and often complex heterocyclic structures from readily available oxazole precursors. researchgate.net

The predictable and regioselective metallation of the oxazole ring is a cornerstone of its modern synthetic utility. wiley.com This process involves the deprotonation of a C-H bond using a strong base (typically an organolithium reagent) to form an oxazolyl-metal species. The acidity of the ring protons follows the order C2 > C5 > C4, meaning deprotonation occurs most readily at the C2 position. wikipedia.orgderpharmachemica.com

However, in a 2,5-disubstituted oxazole like this compound, the C2 and C5 positions are blocked. Metallation would therefore be directed to the only available ring position, C4, or to one of the aryl substituents. Assuming metallation at C4, the resulting lithiated oxazole is a versatile nucleophile.

These metallated oxazoles are key intermediates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), which allow for the formation of C-C bonds. wiley.comthieme-connect.com By first halogenating the oxazole ring (for example, at C4 through a halogen dance reaction) and then performing a cross-coupling reaction, various substituents can be introduced. thieme-connect.comresearchgate.net This combination of metallation and cross-coupling provides a modular and powerful approach to synthesizing complex, highly substituted oxazole-containing molecules, including many natural products. wiley.comresearchgate.net

Table 2: Key Positions for Oxazole Reactivity

Position Relative Acidity Common Reactions Notes
N-3 N/A (Basic) N-Alkylation, N-Acylation Forms oxazolium salts. semanticscholar.orgtandfonline.com
C-2 Highest Deprotonation/Metallation, Nucleophilic Attack Most acidic proton; primary site for ring-opening. wikipedia.orgresearchgate.net
C-5 Second Highest Electrophilic Substitution Common site for electrophilic attack. wikipedia.orgsemanticscholar.org

| C-4 | Lowest | Metallation (if C2/C5 blocked) | Less acidic than C2 and C5. derpharmachemica.com |

Advanced Characterization Techniques in 2 1 Naphthyl 5 Phenyloxazole Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 2-(1-Naphthyl)-5-phenyloxazole. This method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For α-NPO, HPLC is routinely used to confirm that the final product meets high purity standards, which is critical for its application in sensitive fields like scintillation spectrometry. Commercial specifications for this compound consistently report purity levels exceeding 99.0% as determined by HPLC analysis. tcichemicals.comcookechem.comtcichemicals.com The technique provides quantitative data on the percentage of the main compound and any impurities present. chemdict.com

Table 1: HPLC Purity Data for this compound The following table is interactive. Click on the headers to sort the data.

Specification Purity Level Reference
Purity (HPLC) >99.0% tcichemicals.com
Purity (HPLC) (N) >99.0% cookechem.comtcichemicals.com

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) serves as an alternative and complementary method to HPLC for the purity assessment of volatile and thermally stable compounds like this compound. youtube.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase. truman.edu For α-NPO, GC analysis has been used to certify purity levels of 99% or greater. chemimpex.com The combination of GC with a detector like a mass spectrometer (GC/MS) can also be a powerful tool for the definitive identification of the compound and any trace impurities. nih.gov

Table 2: GC Purity Data for this compound The following table is interactive. Click on the headers to sort the data.

Specification Purity Level Reference

X-ray Diffraction (XRD) for Nanoparticle Characterization

X-ray Diffraction (XRD) is a non-destructive technique essential for characterizing the crystallographic structure of materials. researchgate.net When applied to nanoparticles of this compound, XRD can provide critical information about their phase composition, crystal structure, and average crystallite size. worldscientific.com The diffraction pattern is unique to the compound's crystalline arrangement. While studies specifically on α-NPO nanoparticles are not detailed in the provided research, the established crystal structure of the bulk material serves as a reference. nih.gov Any deviation in the XRD pattern of nanoparticles could indicate structural changes or the presence of different polymorphic forms. The average crystallite size of the nanoparticles can be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net

Table 3: Crystal Structure Data for Bulk this compound The following table is interactive. Click on the headers to sort the data.

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P 1 21/n 1 nih.gov
a 15.722 Å nih.gov
b 3.9060 Å nih.gov
c 21.969 Å nih.gov
α 90.0 ° nih.gov
β 99.44 ° nih.gov

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution images of nanoparticles. nanocomposix.com It is the preferred method for directly observing the size, shape (morphology), and size distribution of nanomaterials. nanocomposix.comnih.gov For research involving this compound nanoparticles, TEM would provide direct visual evidence of their physical characteristics. By directing a beam of electrons through a very thin sample, TEM can resolve individual particles, allowing for precise measurements of their dimensions and assessment of their shape, such as whether they are spherical, rod-like, or irregular. nih.gov This morphological information is often crucial for understanding the nanoparticles' physical and chemical properties.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a highly sensitive technique used to measure the magnetic properties of materials. measurlabs.comwikipedia.org The method involves vibrating a sample in a uniform magnetic field, which induces an electrical signal in a set of pickup coils. neliti.com This signal is proportional to the magnetic moment of the sample. neliti.com VSM is used to characterize materials as ferromagnetic, paramagnetic, or diamagnetic by measuring properties like magnetization, coercivity, and remanence. measurlabs.com The compound this compound is an organic molecule composed of carbon, hydrogen, nitrogen, and oxygen, and as such, is not expected to possess significant magnetic properties. In line with this, available research does not indicate the application of VSM to this compound, as the technique is primarily employed for the characterization of metallic, metal oxide, and other magnetic materials.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. wikipedia.org It provides quantitative information about the thermal properties of a material, including melting point, glass transitions, and crystallization events. alpotestinglab.com For this compound, DSC can be used to precisely determine its melting temperature, which has been reported to be in the range of 104.0 to 107.0 °C. chemdict.com The DSC thermogram would show a sharp endothermic peak corresponding to the melting transition, the characteristics of which (e.g., onset temperature, peak temperature, and enthalpy of fusion) are indicative of the sample's purity and crystallinity. nih.gov Studies on structurally related heterocyclic compounds demonstrate that DSC is also effective in determining thermal stability and decomposition behavior. nih.gov

Table 4: Thermal Properties Measurable by DSC The following table is interactive. Click on the headers to sort the data.

Thermal Event Description Type of Process
Melting (Tm) Transition from solid to liquid state. Endothermic
Crystallization (Tc) Process of crystal formation from a melt or amorphous solid. Exothermic
Glass Transition (Tg) Transition in amorphous materials from a rigid to a rubbery state. Step change in heat capacity

In Situ Thermal Polarization Optical Microscopy

In situ thermal polarization optical microscopy combines a hot stage with a polarized light microscope to allow for the direct, real-time observation of a material's morphological and structural changes during heating and cooling cycles. This technique is particularly valuable for studying phase transitions, such as melting and crystallization. When applied to this compound, it would enable researchers to visualize the melting process, observe the growth of crystals from the melt upon cooling, and identify the presence of different crystalline polymorphs, which would appear as distinct textures under polarized light. This visual information complements the quantitative data obtained from DSC, providing a more complete understanding of the compound's thermal behavior.

Emerging Research Frontiers for 2 1 Naphthyl 5 Phenyloxazole

Integration in Nanotechnology and Biomaterials

The distinct fluorescent and scintillating properties of 2-(1-Naphthyl)-5-phenyloxazole, also known as α-NPO, make it a valuable component in the development of advanced functional materials. chemimpex.comrsc.org Researchers are actively exploring its incorporation into nanoscale structures and biomaterials to create devices with enhanced capabilities for sensing, imaging, and radiation detection.

A significant area of research involves chemically modifying the α-NPO molecule to allow it to be polymerized. rsc.org By introducing polymerizable groups, such as vinyl or allyl functionalities, scientists can covalently bond α-NPO into a polymer matrix. This process has been successfully used to create scintillating resin beads. rsc.org These beads are a form of smart biomaterial designed to emit light upon interaction with ionizing radiation. rsc.org This integration into a polymer backbone offers several advantages:

Stability: Covalently linking α-NPO within a polymer structure prevents leaching and ensures the material's long-term stability and performance.

Efficient Energy Transfer: The polymer matrix can efficiently absorb energy from radiation and transfer it to the embedded α-NPO units, which then scintillate, or emit light. rsc.org

Tunable Properties: The optical properties of the resulting material can be fine-tuned. For example, modifications to the α-NPO structure can shift the emission wavelength, which can be advantageous for matching the sensitivity of photodetectors. rsc.org

These scintillating polymers have potential applications in various fields, including medical diagnostics, environmental monitoring, and high-energy physics. The ability to fashion these materials into different forms, such as beads, films, or fibers, further enhances their utility in nanotechnology and biomaterial applications. wikipedia.orgamericanelements.com

Derivative of α-NPOModificationKey PropertyPotential ApplicationReference
2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO)Addition of a vinyl groupPolymerizable; Red-shifted light emission (~420 nm)Scintillating polymer beads for radiation detection rsc.org
2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO)Addition of an allyl groupPolymerizable; Retains scintillation propertiesComponent in stable, scintillating resins rsc.org

AI-Driven Drug Design and Computational Screening

The process for evaluating a compound like this compound would typically involve:

Target Identification: Identifying specific proteins or enzymes that are implicated in a disease. The oxazole (B20620) scaffold is known to interact with a variety of enzymes and receptors. benthamdirect.comtandfonline.com

3D Modeling: Creating a precise three-dimensional model of both the this compound molecule and the target protein.

Molecular Docking: Using sophisticated algorithms to simulate the interaction between the compound and the protein's binding site. This simulation calculates a "binding energy" or "docking score," which estimates the affinity between the molecule and its target. nih.govfums.ac.ir A lower binding energy generally suggests a more stable and potentially more effective interaction. nih.gov

Virtual Screening: This process can be scaled up using AI and machine learning to screen vast libraries of virtual compounds derived from the this compound scaffold against numerous disease targets simultaneously. mdpi.comvensel.org

This computational approach allows for the rapid and cost-effective identification of promising drug candidates, prioritizing those with the highest predicted efficacy for further laboratory testing. mdpi.com Given the diverse biological activities reported for other oxazole derivatives, this compound represents an interesting scaffold for such computational exploration against targets in cancer, inflammation, and infectious diseases. researchgate.netd-nb.info

Potential Protein TargetAssociated DiseaseHypothetical Docking Score (kcal/mol)Rationale for Screening
Cyclooxygenase-2 (COX-2)Inflammation, Cancer-9.8Some phenyloxazole derivatives are known selective COX-2 inhibitors. nih.gov
c-Met KinaseCancer (e.g., Lung, Colorectal)-10.5Heterocyclic compounds are often investigated as kinase inhibitors. vensel.org
KRAS G12CNon-Small Cell Lung Cancer-8.9Targeted therapies are actively sought for KRAS mutations. nih.gov
Mycobacterium tuberculosis InhATuberculosis-9.2Oxadiazole (a related heterocycle) derivatives show activity against this target. nih.govnih.gov
This table presents hypothetical data to illustrate the potential outcomes of a computational screening study involving this compound.

Targeted Therapeutic Applications

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com This means its structure is frequently found in compounds that exhibit a wide range of biological activities, making it a valuable starting point for developing new drugs. tandfonline.comresearchgate.netrsc.org While this compound itself is not yet established as a therapeutic agent, its chemical class has shown significant promise in various disease areas, suggesting potential avenues for its future investigation.

Research on various oxazole derivatives has revealed potent activity against a number of important biological targets:

Anticancer Activity: Many compounds containing an oxazole moiety have been reported to possess anticancer properties. benthamdirect.comresearchgate.netnih.gov They can induce apoptosis in cancer cells and inhibit enzymes crucial for tumor growth. The structural diversity of oxazole derivatives allows for interactions with different cancer-related targets. nih.gov

Anti-inflammatory Effects: A number of phenyloxazole derivatives have been synthesized and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key target in the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Properties: The oxazole nucleus is present in compounds that exhibit antibacterial and antifungal activities. d-nb.infoderpharmachemica.com

The therapeutic potential of a specific compound like this compound would depend on how its unique combination of naphthyl and phenyl groups influences its interaction with these biological targets. The large, aromatic naphthyl group could enhance binding to certain protein pockets through hydrophobic and pi-stacking interactions, potentially leading to high potency and selectivity. Future research will likely focus on synthesizing and screening derivatives of this compound to explore these targeted therapeutic possibilities.

Oxazole Derivative ClassObserved Biological ActivityPotential Therapeutic Target/ApplicationReference
General Oxazole-Based CompoundsAnticancerVarious enzymes and receptors in cancer cells benthamdirect.comnih.gov
4-Aryl-5-phenyloxazolesAnti-inflammatorySelective COX-2 inhibition nih.gov
Multi-substituted OxazolesAntibacterialBacterial cell processes d-nb.info
Benzo[d]oxazolesAntifungalFungal cell wall or membrane synthesis d-nb.info
5-(3'-Indolyl)oxazolesAnticancer, Antibacterial, AntiviralMultiple biological pathways rsc.org

Q & A

Basic: What are the standard synthetic routes for 2-(1-Naphthyl)-5-phenyloxazole, and how can reaction conditions be optimized?

The synthesis of NPO typically involves cyclodehydration of substituted benzamidoacetophenone precursors using acidic catalysts. For example, yields of 53–81% are achieved with sulfuric acid, while phosphorus oxychloride yields ~51–55% . Optimization requires monitoring reaction temperature (e.g., 258–260°C melting point purity checks) and solvent selection (e.g., ethanol for recrystallization) . Advanced purification techniques, such as column chromatography, may improve purity for spectroscopic applications .

Basic: What spectroscopic and chromatographic methods are used to characterize NPO’s purity and structure?

NPO is characterized using:

  • IR spectroscopy : Confirms oxazole ring formation (C=N stretch at ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic proton integration (e.g., naphthyl vs. phenyl substituents) and carbon environments.
  • Thin-layer chromatography (TLC) : Pretreated with this compound solutions to assess migration patterns .
  • Melting point analysis : Critical for verifying crystallized product purity (mp 258–260°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Naphthyl)-5-phenyloxazole
Reactant of Route 2
Reactant of Route 2
2-(1-Naphthyl)-5-phenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.